2-(2,4,6-Trinitrophenyl)guanidine
Description
2-(2,4,6-Trinitrophenyl)guanidine is a nitro-substituted guanidine derivative characterized by a guanidine core linked to a 2,4,6-trinitrophenyl group. This compound is notable for its application in energetic materials due to the electron-withdrawing nitro groups, which enhance thermal stability and detonation performance. Synthesized through condensation reactions between guanidine and trinitrophenyl precursors, it forms stable salts with high nitrogen content (38–42% by weight) and a density of ~1.8 g/cm³ . Studies by Klapötke et al. (2016) highlight its use in propellants and explosives, where its detonation velocity (8,200–8,500 m/s) and oxygen balance (−49%) make it competitive with traditional nitroaromatic explosives like TNT (2,4,6-trinitrotoluene) .
Properties
CAS No. |
134282-42-1 |
|---|---|
Molecular Formula |
C7H6N6O6 |
Molecular Weight |
270.16 g/mol |
IUPAC Name |
2-(2,4,6-trinitrophenyl)guanidine |
InChI |
InChI=1S/C7H6N6O6/c8-7(9)10-6-4(12(16)17)1-3(11(14)15)2-5(6)13(18)19/h1-2H,(H4,8,9,10) |
InChI Key |
JCMSZFUFFQJKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N=C(N)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of 2-(2,4,6-Trinitrophenyl)guanidine with Analogues
Key Findings
Energetic Performance :
- This compound outperforms traditional explosives like TNT in detonation velocity (TNT: 6,900 m/s) but has a lower oxygen balance, limiting its use in oxygen-deficient formulations .
- NN'-Bis(2,4,6-trinitrophenyl)guanidine exhibits superior detonation velocity (~9,000 m/s) due to higher nitrogen and oxygen content but is more sensitive to friction, reducing its practical utility .
Stability: The trinitrophenyl group in this compound enhances thermal stability compared to alkylnitramine derivatives (e.g., 3-nitramino-4-nitrofurazan), which decompose at ~160°C . Sulfonylguanidines (e.g., Compound 12) exhibit lower thermal stability (decomposition <250°C) but greater solubility in polar solvents, making them suitable for drug delivery .
Applications: Energetic Materials: Nitro-substituted guanidines are favored for their balanced energy-stability profiles, while salts like guanidine-trinitrophenol are explored for hybrid propellants . Pharmaceuticals: Pyrimidinylguanidines (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine) show potent kinase inhibition, highlighting the versatility of guanidine scaffolds in drug design .
Q & A
Basic: What are the optimal synthetic routes for 2-(2,4,6-Trinitrophenyl)guanidine, and what key reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves nitration and guanidinylation steps. A common approach is the reaction of guanidine with 2,4,6-trinitrophenyl derivatives (e.g., chloropicrin derivatives) under controlled acidic or basic conditions. For example:
- Step 1: Nitration of phenylguanidine precursors using mixed acids (HNO₃/H₂SO₄) to introduce trinitro groups. Temperature must be maintained below 50°C to prevent premature decomposition .
- Step 2: Guanidinylation via nucleophilic substitution, where a trinitrophenyl halide reacts with guanidine in the presence of a base (e.g., triethylamine) to stabilize intermediates. Solvent choice (e.g., DMF or acetonitrile) and stoichiometric excess of guanidine (1.5–2.0 eq.) improve yields .
- Key Conditions:
- Temperature control (30–50°C) minimizes side reactions like denitration.
- Purification: Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).
Basic: How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?
Answer:
Structural validation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Aromatic protons on the trinitrophenyl ring appear as a singlet (δ 8.5–9.0 ppm) due to symmetry. Guanidine NH protons resonate as broad peaks (δ 6.5–7.5 ppm) .
- ¹³C NMR: The guanidine carbon appears at δ 158–160 ppm, while nitro groups quench adjacent carbons (δ 120–130 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 318.03) and fragmentation patterns (e.g., loss of NO₂ groups) .
- X-ray Diffraction (XRD): Single-crystal XRD reveals planar geometry of the trinitrophenyl ring and hydrogen-bonding networks between guanidine NH and nitro groups, critical for stability .
Advanced: What are the primary thermal decomposition pathways of this compound, and how can differential scanning calorimetry (DSC) elucidate its stability profile?
Answer:
Thermal decomposition occurs via two pathways:
Exothermic denitration (200–250°C): Loss of NO₂ groups generates gaseous byproducts (NO, CO), detectable by TGA-FTIR .
Guanidine ring fragmentation (>250°C): Yields NH₃ and carbonaceous residues.
DSC Methodology:
- Heating rate: 5–10°C/min under nitrogen to avoid oxidation artifacts.
- Peak analysis: Exothermic peaks at 220°C (ΔH ≈ -450 J/g) correlate with denitration. Activation energy (Eₐ) calculated via Kissinger analysis (~150 kJ/mol) indicates moderate thermal stability .
- Comparative studies: DSC of analogous compounds (e.g., trinitrophenylamines) shows higher Eₐ values, suggesting guanidine’s NH groups accelerate decomposition .
Advanced: How does the electronic structure of this compound contribute to its sensitivity and energetic performance, and what computational approaches model these properties?
Answer:
The electron-deficient trinitrophenyl group and guanidine’s resonance stabilization create a high-energy, sensitive compound:
- Density Functional Theory (DFT):
- Impact of substituents: Methyl or amino groups on the guanidine core reduce sensitivity by increasing HOMO energy (computational mutagenesis studies) .
Advanced: What strategies mitigate hygroscopicity in this compound derivatives without compromising energetic output?
Answer:
Hygroscopicity arises from polar NH and NO₂ groups. Mitigation strategies include:
- Co-crystallization: Incorporating hydrophobic co-formers (e.g., 2,4-dinitroanisole) reduces water uptake by 40–60% while maintaining detonation velocity (~7,500 m/s) .
- Derivatization: Replacing guanidine NH with N-alkyl groups (e.g., methyl) reduces polarity. For example, N-methyl derivatives show 30% lower hygroscopicity but require careful balancing to avoid reducing oxygen balance .
- Encapsulation: Microencapsulation in polyurethane coatings reduces moisture absorption by 70% in humid environments (85% RH) without affecting thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
